molecular formula C9H15N3O2 B2810444 4-[(5-Oxopyrrolidin-3-yl)methyl]piperazin-2-one CAS No. 2034430-30-1

4-[(5-Oxopyrrolidin-3-yl)methyl]piperazin-2-one

Cat. No.: B2810444
CAS No.: 2034430-30-1
M. Wt: 197.238
InChI Key: JCFOKEURBHRWSG-UHFFFAOYSA-N
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Description

4-[(5-Oxopyrrolidin-3-yl)methyl]piperazin-2-one is a compound that features a pyrrolidine ring fused with a piperazine ring

Preparation Methods

The synthesis of 4-[(5-Oxopyrrolidin-3-yl)methyl]piperazin-2-one typically involves the construction of the pyrrolidine ring followed by the formation of the piperazine ring. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrolidine derivative with a piperazine derivative in the presence of a suitable catalyst can yield the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-[(5-Oxopyrrolidin-3-yl)methyl]piperazin-2-one can undergo various chemical reactions, including:

Scientific Research Applications

4-[(5-Oxopyrrolidin-3-yl)methyl]piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5-Oxopyrrolidin-3-yl)methyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

4-[(5-Oxopyrrolidin-3-yl)methyl]piperazin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined pyrrolidine and piperazine rings, which provide a distinct set of chemical and biological properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

4-[(5-oxopyrrolidin-3-yl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c13-8-3-7(4-11-8)5-12-2-1-10-9(14)6-12/h7H,1-6H2,(H,10,14)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFOKEURBHRWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CC2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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